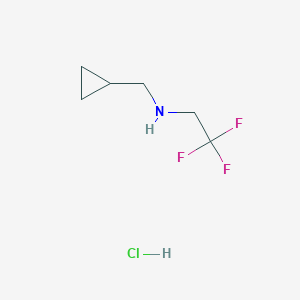

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

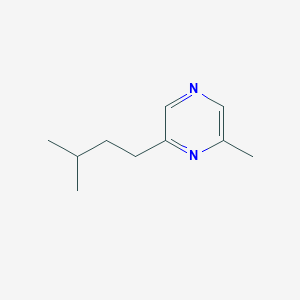

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a chemical compound with the CAS Number: 405878-99-1 . It has a molecular weight of 189.61 . The IUPAC name for this compound is N-(cyclopropylmethyl)-2,2,2-trifluoroethanamine hydrochloride . It is typically stored at normal temperatures and is available in powder form .

Molecular Structure Analysis

The InChI code for (Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is 1S/C6H10F3N.ClH/c7-6(8,9)4-10-3-5-1-2-5;/h5,10H,1-4H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride is a powder that is stored at normal temperatures . It has a molecular weight of 189.61 .Wissenschaftliche Forschungsanwendungen

Intramolecular Amination and Cyclopropylmethyl Derivatives

Research has explored the use of cyclopropylmethyl cations in intramolecular amination reactions, leading to the formation of cyclobutyl or cyclopropylmethyl carbenium ions. This process is influenced by the substrate's substituents and can result in high diastereoselectivity, producing trans-cyclobutane derivatives. These findings are significant for synthesizing N-Boc-protected cyclobutane-based amino alcohols with potential applications in pharmaceuticals and material science (Skvorcova, Grigorjeva, & Jirgensons, 2017).

Aminomethylation and Primary Amines Synthesis

Aminomethylation, catalyzed by metal triflates in combination with trimethylchlorosilane, has been used to introduce aminomethyl groups onto indoles and other electron-rich aromatics, leading to the production of primary amine derivatives. This method is crucial for synthesizing 1-aryl-trichloroethylamine derivatives, showcasing the flexibility of cyclopropylmethyl-related compounds in organic synthesis (Sakai, Hirasawa, Hamajima, & Konakahara, 2003).

Amide Formation and Bioconjugation

The role of cyclopropylmethyl derivatives in facilitating amide bond formation in aqueous media has been studied, highlighting their utility in bioconjugation applications. This research is foundational for developing new strategies for linking biomolecules, with implications for drug design and delivery systems (Nakajima & Ikada, 1995).

Peptide Synthesis and Protectant Role

Cyclopropylmethyl groups have been employed as protectants in peptide synthesis, demonstrating their effectiveness in reducing aggregation effects and avoiding undesired cyclization. This application is particularly relevant in synthesizing peptides with sensitive Asp-Gly units, offering a pathway to produce biologically active peptides more efficiently (Carpino et al., 2009).

Hydroamination and Cycloalkane Synthesis

The synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes through hydroamination of strained alkenes has been achieved with high diastereo- and enantioselectivity. This method underscores the importance of cyclopropylmethyl derivatives in constructing complex cycloalkane structures, essential for pharmaceuticals and agrochemicals (Feng, Hao, Liu, & Buchwald, 2019).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . These codes indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-2,2,2-trifluoroethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F3N.ClH/c7-6(8,9)4-10-3-5-1-2-5;/h5,10H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKRPICYNZZGGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNCC(F)(F)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Cyclopropylmethyl)(2,2,2-trifluoroethyl)amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

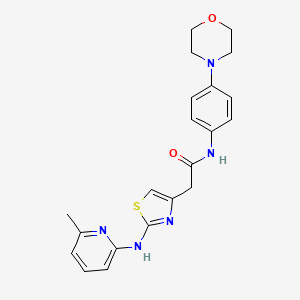

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2678107.png)

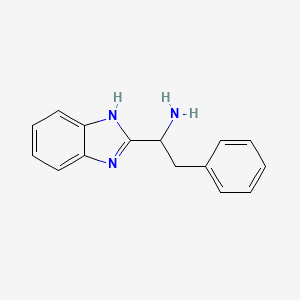

![5-bromo-2-{[4-(4-fluorobenzoyl)piperazin-1-yl]carbonyl}-1H-indole](/img/structure/B2678108.png)

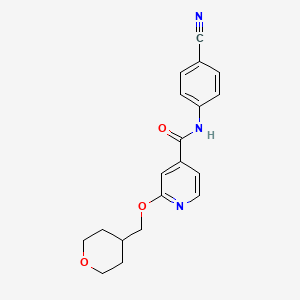

![N-(3-fluorobenzyl)-N-(3-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2678110.png)

![4-Amino-2-[5-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid;hydrochloride](/img/structure/B2678119.png)

![1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethanone](/img/structure/B2678127.png)